5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide
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Overview
Description
5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, a hydroxypropyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide: The sulfonamide group can be introduced by reacting the brominated thiophene with a suitable sulfonamide precursor.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated thiophene ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrogenated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may contribute to the compound’s binding affinity and specificity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
- 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
Comparison
Compared to similar compounds, 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to the presence of the hydroxypropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties and applications, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABSZGFQKZKRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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